N-[(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]butanamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]butanamide typically involves the reaction of a pyrimidine derivative with a butanamide precursor. One common method involves the use of barbituric acid as a starting material, which undergoes a series of reactions to form the desired compound. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]butanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The reaction conditions may vary depending on the desired product but often include controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-[(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]butanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of bacterial growth or induction of cell death in tumor cells .
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)formamide
- (2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetic acid
- N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide
Uniqueness
N-[(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]butanamide is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
93493-54-0 |
---|---|
Molecular Formula |
C9H13N3O3 |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
N-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]butanamide |
InChI |
InChI=1S/C9H13N3O3/c1-2-3-7(13)10-5-6-4-8(14)12-9(15)11-6/h4H,2-3,5H2,1H3,(H,10,13)(H2,11,12,14,15) |
InChI Key |
CPYWGANUEWBVPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NCC1=CC(=O)NC(=O)N1 |
Origin of Product |
United States |
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